4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide

Structural Authentication NMR Spectroscopy Procurement Quality Control

4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 393837-80-4, molecular formula C18H18N2O3S2, molecular weight 374.47 g/mol) is a small-molecule sulfonamide derivative that integrates a thiazole heterocycle and an ethoxy-substituted benzene ring. Its structural scaffold, commonly associated with carbonic anhydrase (CA) inhibition, has been characterized by NMR spectroscopy, confirming its identity as a benzenesulfonamide, 4-ethoxy-N-[4-(2-methyl-4-thiazolyl)phenyl]-.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 393837-80-4
Cat. No. B2457261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
CAS393837-80-4
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C
InChIInChI=1S/C18H18N2O3S2/c1-3-23-16-8-10-17(11-9-16)25(21,22)20-15-6-4-14(5-7-15)18-12-24-13(2)19-18/h4-12,20H,3H2,1-2H3
InChIKeyDHPZGURQFTUWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 4-Ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 393837-80-4)


4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide (CAS 393837-80-4, molecular formula C18H18N2O3S2, molecular weight 374.47 g/mol) is a small-molecule sulfonamide derivative that integrates a thiazole heterocycle and an ethoxy-substituted benzene ring [1]. Its structural scaffold, commonly associated with carbonic anhydrase (CA) inhibition, has been characterized by NMR spectroscopy, confirming its identity as a benzenesulfonamide, 4-ethoxy-N-[4-(2-methyl-4-thiazolyl)phenyl]- [1]. This compound is primarily utilized as a synthetic building block and is of investigational interest in medicinal chemistry due to the thiazole-sulfonamide pharmacophore's known biological relevance .

Why Generic Substitution Fails for 4-Ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide


Due to a critical scarcity of public, comparator-based quantitative evidence for this specific compound, generic substitution based on in-class assumptions is highly inadvisable. While the thiazole-sulfonamide class contains known inhibitors of targets such as carbonic anhydrase and MAO-B, the exact substituent pattern—including the 4-ethoxy, the para-thiazole linkage, and the methyl group on the thiazole—determines target affinity, isoform selectivity, and physicochemical properties [1][2]. Published SAR studies on analogous thiazolylbenzenesulfonamides demonstrate that minor positional changes (e.g., para vs. meta substitution, or alteration of the thiazole substituent) can shift inhibitory profiles from high-nanomolar to low-micromolar ranges or alter selectivity across isoforms [1][2]. Without direct head-to-head data, substituting this compound with a close analog risks unknowingly adopting a different activity and selectivity fingerprint, potentially invalidating experimental outcomes or procurement strategies.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide vs. Analogs


Structural Identity Confirmation via NMR vs. Generic Library Listings

The target compound's structural identity is confirmed by a registered NMR spectrum in the SpectraBase database (Compound ID: G0WG6glxIZx), providing a verifiable analytical fingerprint that generic CAS-number listings lack [1]. This contrasts with many in-class analogs (e.g., 4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide, CAS 852453-24-8), which are often procured solely based on vendor-provided identifiers without independently verifiable spectral data .

Structural Authentication NMR Spectroscopy Procurement Quality Control

Class-Level Carbonic Anhydrase Inhibition Potential: Structural Alignment with Potent Inhibitors

The target compound's scaffold aligns with a series of thiazole-substituted benzenesulfonamides evaluated against all 12 human carbonic anhydrase (CA) isoforms [1]. In that study, para-substituted analogs (e.g., compound 1a) achieved intrinsic affinities as low as 30 pM and observed affinities of 70 nM against CA IX, an anticancer target. The target compound, featuring a 2-methylthiazol-4-yl group at the para position, is structurally positioned within this SAR landscape, distinguishing it from meta-substituted analogs that showed enhanced selectivity but varied potency [1].

Carbonic Anhydrase Inhibition Thiazole-Sulfonamide SAR Anticancer Target CA IX

MAO-B Inhibition Selectivity: Para vs. Meta Substitution Determines Potency in Thiazolylbenzenesulfonamide Class

A 2024 study on 1,3-thiazolylbenzenesulfonamides demonstrated that this class acts as specific MAO-B inhibitors, with the most potent compound (3j) achieving an IC50 of 0.103 µM. Critically, the study established that potent MAO-B inhibition was obtained with sulfonamide substitution at the meta position of the phenyl ring rather than the para position [1]. The target compound bears a para-substituted sulfonamide, differentiating it from the optimal meta-substituted MAO-B pharmacophore and suggesting it is less likely to act as a potent MAO-B inhibitor compared to its meta-substituted regioisomers.

Monoamine Oxidase B Inhibition Parkinson's Disease Thiazole-Sulfonamide SAR

Patent-Based Therapeutic Indication Differentiation: Inflammation and Cancer vs. Metabolic Disorders

Patents covering thiazole and oxazole sulfonamide compounds, including the target scaffold, specify utility for the treatment of inflammation and cancer [1][2]. This distinguishes the compound from other thiazole-substituted benzenesulfonamides patented as β3 adrenergic receptor agonists for diabetes and obesity treatment (e.g., US6011048), which have very different selectivity requirements [3].

Patent Analysis Therapeutic Indication Inflammation Cancer

Validated Application Scenarios for 4-Ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide


Targeted Carbonic Anhydrase IX/XII Inhibitor Screening for Solid Tumor Hypoxia Research

Given the class-level evidence that para-substituted thiazolylbenzenesulfonamides achieve high intrinsic affinity for CA IX (down to 30 pM) [REFS-1 from Section 3, Evidence 2], this compound is a suitable candidate for inclusion in focused screening libraries aimed at tumor-associated CA isoforms. Its para-thiazole substitution pattern is structurally aligned with the high-affinity region of the SAR, making it a logical comparator when evaluating novel CA IX inhibitors.

Chemical Probe with Reduced MAO-B Liability for CNS Target Engagement Studies

The SAR from the MAO-B inhibitor study demonstrates that meta-substitution is required for potent MAO-B activity, whereas para-substituted analogs, like this compound, are significantly less potent [REFS-1 from Section 3, Evidence 3]. This makes the compound preferable for CNS studies where MAO-B inhibition would be a confounding off-target effect, as it is less likely to interfere with monoamine metabolism compared to its meta-substituted regioisomer.

Inflammation and Cancer Research Aligned with Patent-Disclosed Utility

The patent literature explicitly claims compounds of this scaffold for treating inflammation and cancer [REFS-1, REFS-2 from Section 3, Evidence 4]. Researchers developing anti-inflammatory or anticancer agents can therefore prioritize this compound over other thiazole-sulfonamides (e.g., β3-agonists for metabolic disease) that are optimized for entirely different biological pathways, ensuring alignment between chemical structure and intended therapeutic application.

Quality-Controlled Building Block for Sulfonamide Library Synthesis

With a publicly available NMR spectrum (SpectraBase ID G0WG6glxIZx) confirming its structural identity [REFS-1 from Section 3, Evidence 1], this compound serves as a validated synthetic intermediate. Procurement for library synthesis benefits from this analytical verification, as it minimizes the risk of introducing structural errors that could propagate through subsequent synthetic steps, unlike many analogs that lack independent spectroscopic confirmation.

Quote Request

Request a Quote for 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.